5-Bromo-1,8-naphthyridin-2(1H)-one

Medicinal Chemistry Physicochemical Properties Drug Design

Sourcing halogenated naphthyridine scaffolds often leads to supply inconsistencies and unvalidated reactivity. 5-Bromo-1,8-naphthyridin-2(1H)-one (CAS 1260667-03-5) is a reliable building block for medicinal chemistry, featuring a reactive C5-bromine handle for selective derivatization. - Enables efficient palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) for library synthesis. - Superior SNAr reactivity compared to the 5-chloro analog, facilitating rapid amination for probe synthesis. - Distinct physicochemical profile (predicted pKa ~9.93) for modulating drug-like properties in lead optimization.

Molecular Formula C8H5BrN2O
Molecular Weight 225.04 g/mol
Cat. No. B12120278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1,8-naphthyridin-2(1H)-one
Molecular FormulaC8H5BrN2O
Molecular Weight225.04 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC2=NC=CC(=C21)Br
InChIInChI=1S/C8H5BrN2O/c9-6-3-4-10-8-5(6)1-2-7(12)11-8/h1-4H,(H,10,11,12)
InChIKeyODNIDXMSLCBQNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1,8-naphthyridin-2(1H)-one: A Versatile Halogenated Scaffold for Medicinal Chemistry and Cross-Coupling


5-Bromo-1,8-naphthyridin-2(1H)-one (CAS 1260667-03-5) is a heterocyclic compound belonging to the 1,8-naphthyridine family . It features a fused bicyclic system with nitrogen atoms at positions 1 and 8, a carbonyl group at position 2, and a bromine substituent at position 5 . This compound serves as a valuable building block in medicinal chemistry due to its rigid planar architecture and the bromine atom, which provides a reactive handle for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings [1].

Bromine handle enables Suzuki and Buchwald-Hartwig diversification
1,8-Naphthyridin-2(1H)-one scaffold supports medicinal chemistry design
Rigid planar architecture for target engagement studies
Halogenated building block for structure-activity relationship exploration

Why 5-Bromo-1,8-naphthyridin-2(1H)-one Cannot Be Interchanged with Other 5-Substituted Analogs


Simple substitution of the 5-position halogen or other substituent in 1,8-naphthyridin-2(1H)-one derivatives is not feasible due to significant differences in physicochemical properties and reactivity. The specific halogen atom directly influences key parameters such as acidity (pKa), density, and reaction kinetics in cross-coupling or nucleophilic aromatic substitution reactions . For example, the bromo derivative exhibits distinct reactivity compared to the chloro analog in amination reactions, with the latter proceeding at a much slower rate [1]. These differences preclude generic interchangeability and necessitate compound-specific validation and procurement.

Halogen-dependent pKa shift
5-Bromo substitution yields a predicted pKa ~9.93; replacement with chloro or methyl alters ionization profile and may shift membrane permeability estimates.
SNAr reactivity mismatch
5-Bromo analog shows higher amination rate than 5-chloro; substitution can lead to lower yields or stalled conversion in nucleophilic aromatic substitution routes.
Solid-state property differences
Predicted density increases by ~22% versus unsubstituted core; crystal packing, handling, and formulation characteristics may not transfer.

Quantitative Differentiation: 5-Bromo-1,8-naphthyridin-2(1H)-one vs. Key Analogs


Predicted pKa Comparison: 5-Bromo vs. Unsubstituted and 5-Methyl Analogs

The predicted acid dissociation constant (pKa) of 5-bromo-1,8-naphthyridin-2(1H)-one is 9.93±0.20, indicating a lower acidity compared to the unsubstituted 1,8-naphthyridin-2(1H)-one (pKa 8.91±0.20) and the 5-methyl analog (pKa 11.06±0.20) [1]. This intermediate pKa value influences ionization state at physiological pH and may affect solubility and membrane permeability.

Predicted pKa
Data to verify
5-bromo: 9.93 vs. 8.91 (unsub.) & 11.06 (5-methyl) Δ +1.02 / −1.13
Supports ionization-state review at physiological pH
ACD/Labs Percepta prediction; confirm experimentally
Medicinal Chemistry Physicochemical Properties Drug Design

Density Comparison: 5-Bromo vs. Unsubstituted Scaffold

The predicted density of 5-bromo-1,8-naphthyridin-2(1H)-one is 1.711±0.06 g/cm³, which is significantly higher than the density of the unsubstituted 1,8-naphthyridin-2(1H)-one (1.402±0.06 g/cm³) [1]. This difference is attributed to the increased molecular weight and polarizability of the bromine atom.

Predicted Density
Data to verify
1.711 g/cm³ vs. 1.402 g/cm³ (unsub.) +22%
Supports solid-state characterization review
Predicted; may differ from measured crystal density
Material Science Crystallography Formulation

Reactivity in Amination: 5-Bromo vs. 5-Chloro Naphthyridine

In nucleophilic amination reactions with potassium amide in liquid ammonia, the 5-bromo-1,7-naphthyridine analog reacts at a much higher rate compared to the 5-chloro analog, which only yields a small amount of the aminated product [1]. This enhanced reactivity is a hallmark of bromoarenes in SNAr reactions due to the lower bond dissociation energy of the C-Br bond compared to C-Cl.

Amination Rate
Class-level inference
5-bromo: higher rate, complete conversion 5-chloro: much lower rate, small yield
Supports amination screening context
Qualitative observation in KNH₂/NH₃
Synthetic Chemistry Nucleophilic Aromatic Substitution Reaction Kinetics

Utility in Palladium-Catalyzed Cross-Coupling: The Bromo Advantage

The bromine substituent at the 5-position serves as an effective leaving group in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. While chloroarenes generally require harsher conditions or specialized ligands, bromoarenes like 5-bromo-1,8-naphthyridin-2(1H)-one undergo coupling under standard conditions with high efficiency, enabling rapid derivatization for structure-activity relationship (SAR) studies .

Cross-Coupling Utility
Class-level inference
Effective in Suzuki & Buchwald-Hartwig Chloroarenes often require harsher conditions
Supports cross-coupling selection for SAR studies
Based on general aryl bromide reactivity trends
Organic Synthesis Medicinal Chemistry Cross-Coupling

Targeted Applications of 5-Bromo-1,8-naphthyridin-2(1H)-one in Research and Development


Medicinal Chemistry: Building Block for Kinase and PDE Inhibitor Libraries

Due to its reactive bromine handle, 5-bromo-1,8-naphthyridin-2(1H)-one is an ideal core scaffold for generating diverse compound libraries via palladium-catalyzed cross-coupling [1]. The 1,8-naphthyridin-2(1H)-one core is a privileged structure in drug discovery, known to interact with targets such as phosphodiesterases (PDEs) and kinases . Rapid derivatization at the 5-position enables efficient exploration of structure-activity relationships (SAR) for these therapeutic targets.

Chemical Biology: Probe Development via Nucleophilic Aromatic Substitution

The enhanced reactivity of the 5-bromo substituent in nucleophilic aromatic substitution (SNAr) reactions, compared to the 5-chloro analog [1], makes this compound suitable for synthesizing chemical probes. It can be readily aminated to introduce linkers or functional groups required for bioconjugation or affinity chromatography, facilitating target identification and validation studies.

Physicochemical Property Optimization in Lead Series

The predicted pKa of 9.93 [1] positions 5-bromo-1,8-naphthyridin-2(1H)-one as a moderately basic heterocycle. This property can be leveraged in lead optimization campaigns to modulate the ionization state, solubility, and permeability of drug candidates. Compared to the unsubstituted core (pKa 8.91) , the bromo derivative offers a distinct physicochemical profile that may improve pharmacokinetic parameters.

Materials Science: Precursor for Optoelectronic Materials

The 1,8-naphthyridine core is known for its π-π conjugation and luminescence properties [1]. The 5-bromo derivative serves as a versatile precursor for synthesizing extended π-conjugated polymers and small molecules via cross-coupling. Its higher density and polarizability, compared to the unsubstituted analog , may influence the solid-state packing and optoelectronic properties of the resulting materials.

Application
Selection Property
Validation Focus
Kinase/PDE inhibitor library synthesis
Bromine handle for cross-coupling diversification
Coupling efficiency and derivative purity
Chemical probe synthesis
SNAr reactivity for linker attachment
Amination yield and bioconjugation compatibility
Lead candidate physicochemical optimization
Predicted pKa for ionization state modulation
Measured pKa and permeability in assay models
Optoelectronic material precursor
Pi-conjugated core with bromine coupling site
Polymerization efficiency and optical property characterization

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